molecular formula C18H23N9 B2452008 4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2415490-66-1

4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No. B2452008
M. Wt: 365.445
InChI Key: MKYUMDJDRKDPPM-UHFFFAOYSA-N
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Description

4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H23N9 and its molecular weight is 365.445. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Diabetic Drug Development

A family of triazolo-pyridazine-6-yl-substituted piperazines, including 4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine, was synthesized for developing anti-diabetic medications. These compounds exhibited significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential, crucial for diabetes treatment. They demonstrated strong inhibition potential and excellent antioxidant and insulinotropic activity in relevant assays (Bindu et al., 2019).

Antihypertensive Agents

The compound was investigated as a part of a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which demonstrated promising antihypertensive activity. This research provided insights into the potential of these compounds, including 4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine, as antihypertensive agents (Bayomi et al., 1999).

Antiproliferative Activity

The compound was part of a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives studied for their antiproliferative activity. These compounds showed inhibition of the proliferation of endothelial and tumor cells, indicating potential applications in cancer research and therapy (Ilić et al., 2011).

Structural and Computational Analysis

A detailed structural and computational analysis was conducted on 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, a compound closely related to 4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine. This study provides valuable insights into the structural characteristics and potential interactions of similar compounds in biological systems (Sallam et al., 2021).

Plant Growth Stimulation

In a study exploring the biological activity of pyrimidine derivatives, a compound structurally related to 4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine demonstrated a pronounced effect in stimulating plant growth. This research suggests potential agricultural applications for these types of compounds (Pivazyan et al., 2019).

Antimicrobial Activity

A derivative of the 1,2,4-triazolo[1,5-a]pyrimidine, closely related to 4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine, was synthesized and found to have potent antimicrobial properties. This suggests possible applications in the development of new antimicrobial agents (Lahmidi et al., 2019).

properties

IUPAC Name

6-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9/c1-14-12-17(24-6-2-3-7-24)21-18(20-14)26-10-8-25(9-11-26)16-5-4-15-22-19-13-27(15)23-16/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYUMDJDRKDPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN4C=NN=C4C=C3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

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